5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid
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Overview
Description
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond The presence of a chlorine atom at the 5’ position and a carboxylic acid group at the 5 position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction between two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvents.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol as solvents.
Substitution: NaOCH3, KOtBu, dimethyl sulfoxide (DMSO), and toluene as solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Scientific Research Applications
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets. In materials science, its electronic properties are influenced by the conjugated bithiophene core, which can facilitate charge transport and light absorption.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the chlorine and carboxylic acid groups, making it less functionalized.
5-Bromo-[2,2’-bithiophene]-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
5’-Methyl-[2,2’-bithiophene]-5-carboxylic acid: Contains a methyl group instead of chlorine.
Uniqueness
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid is unique due to the presence of both the chlorine atom and carboxylic acid group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various fields.
Properties
Molecular Formula |
C9H5ClO2S2 |
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Molecular Weight |
244.7 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClO2S2/c10-8-4-3-6(14-8)5-1-2-7(13-5)9(11)12/h1-4H,(H,11,12) |
InChI Key |
OHEOLKHLDJYUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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